2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-phenylacetamide
Description
This compound features a quinazolinone core substituted with a 6-chloro group and a 2-fluorophenyl moiety at position 2. The 1-position is linked to an N-phenylacetamide group.
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c23-14-10-11-19-17(12-14)21(16-8-4-5-9-18(16)24)26-22(29)27(19)13-20(28)25-15-6-2-1-3-7-15/h1-12H,13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZWSMHBGCYYAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-amino-5-chlorobenzophenone with 2-fluorobenzoyl chloride under basic conditions to form the quinazolinone core. This intermediate is then reacted with phenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substituents (chloro and fluoro) can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various human cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. For instance, studies have shown that derivatives of quinazolinone compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of microbial strains, indicating its potential use as a therapeutic agent in treating infections caused by resistant microorganisms . The structural characteristics of the compound contribute to its ability to penetrate microbial cell walls and disrupt essential cellular functions.
Antiviral Effects
Preliminary investigations suggest that this compound may possess antiviral properties by inhibiting viral replication. The mechanisms are currently under exploration, but it is hypothesized that it may interfere with viral enzymes or host cell pathways critical for viral life cycles .
Case Study 1: Anticancer Evaluation
In a study published by the National Cancer Institute (NCI), derivatives of quinazolinone compounds were screened for anticancer activity across a panel of approximately sixty cancer cell lines. The results indicated significant growth inhibition rates, particularly against breast and colon cancer cell lines . This highlights the potential for further development into therapeutic agents targeting specific cancer types.
Case Study 2: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of various quinazolinone derivatives found that certain compounds exhibited MIC values as low as 4 μg/mL against resistant strains of Mycobacterium tuberculosis. This suggests that modifications to the quinazolinone scaffold could yield potent new antibiotics .
Mechanism of Action
The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) N-[4-(Benzyloxy)Phenyl]-2-[6-Chloro-4-(2-Fluorophenyl)-2-Oxo-1,2-Dihydroquinazolin-1-Yl]Acetamide (BA92466)
- Key Differences : The acetamide’s phenyl group is substituted with a benzyloxy group at position 3.
- Impact: Increased molecular weight (513.95 vs.
- Synthetic Relevance : Demonstrates modular synthesis strategies for varying substituents on the acetamide phenyl ring.
(b) N-(2H-1,3-Benzodioxol-5-Yl)-2-[6-Chloro-4-(2-Fluorophenyl)-2-Oxo-1,2-Dihydroquinazolin-1-Yl]Acetamide
- Key Differences : The acetamide’s phenyl group is replaced with a benzodioxol moiety.
- Impact : The bicyclic benzodioxol group may improve metabolic stability due to reduced oxidative metabolism. Molecular weight increases to 451.8 .
(c) 6-Chloro-4-(2-Fluorophenyl)-2-Methylquinazoline (Impurity H)
Functional Group Modifications in Analogous Scaffolds
(a) Diarylpyrimidine Derivatives (e.g., 2-(4,6-Diphenylpyrimidin-2-Ylamino)-N-Phenylacetamide)
- Structural Divergence: Replaces quinazolinone with a pyrimidine ring.
- Biological Relevance : These compounds exhibit potent HIV-1 reverse transcriptase inhibition, suggesting the target compound may share similar mechanisms .
- Activity Drivers: The 2-fluorophenyl group in the target compound may enhance binding affinity compared to non-halogenated analogs.
(b) Thioacetamide-Linked Quinazolinones (e.g., AJ5d)
- Key Differences : A thioether bridge replaces the acetamide’s carbonyl group.
Research Findings and Implications
- However, the absence of pyrimidine-based hydrogen-bonding motifs may reduce binding flexibility .
- Synthetic Challenges : Halogenation at position 6 (Cl) and 4 (2-fluorophenyl) requires precise regioselective conditions, as seen in impurity profiles .
Biological Activity
The compound 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-phenylacetamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their roles in medicinal chemistry, exhibiting a range of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C18H16ClF N2O
- Molecular Weight: 328.79 g/mol
This compound features a chloro group and a fluorophenyl moiety, which are significant for its biological activity.
Biological Activity Overview
Research indicates that quinazoline derivatives, including the target compound, exhibit various biological activities. The following sections detail specific activities observed in studies.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound under review has shown potential as an inhibitor of tumor necrosis factor-alpha (TNF-α) production, which plays a crucial role in cancer progression and inflammation. In vitro studies have demonstrated that related quinazoline derivatives can inhibit TNF-α secretion in human cell lines, suggesting similar potential for the target compound .
Anti-inflammatory Effects
The anti-inflammatory activity of quinazolines is attributed to their ability to inhibit key inflammatory mediators. Some studies have indicated that compounds with similar structures can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is involved in the inflammatory response . The target compound's structural features may allow it to exert similar effects.
Case Studies and Research Findings
Several studies have explored the biological activities of quinazoline derivatives:
- Cytotoxicity and Antiviral Activity : A study evaluated various quinazoline derivatives for cytotoxicity against different cancer cell lines and antiviral activity against influenza A. The results indicated that certain derivatives inhibited viral replication without significant cytotoxic effects .
- COX Inhibition : In another study, novel quinazoline derivatives were synthesized and tested for COX-2 inhibitory activity. One derivative demonstrated a maximum inhibition rate of 47.1% at a concentration of 20 μM, highlighting the potential of this class of compounds in managing inflammatory conditions .
- Docking Studies : Computational docking studies have been employed to predict the binding affinity of quinazoline derivatives to various targets, including EGFR (Epidermal Growth Factor Receptor). These studies suggest that modifications in the structure can enhance binding efficiency and selectivity against specific targets .
Table 1: Summary of Biological Activities
Table 2: Structural Features Influencing Activity
| Structural Feature | Influence on Activity |
|---|---|
| Chloro Group | Enhances anti-inflammatory properties |
| Fluorophenyl Moiety | Potentially increases cytotoxicity |
| N-phenylacetamide Group | Contributes to overall biological activity |
Q & A
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine CRISPR/Cas9 knockout models (e.g., target gene deletion) with rescue experiments. Confirm target engagement via cellular thermal shift assay (CETSA). Cross-validate with transcriptomics (RNA-seq) to identify downstream pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
